

A Spectroscopic Comparison of 4,5-Dimethyl-2-nitrobenzoic Acid and Its Derivatives

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Compound of Interest

Compound Name: 4,5-Dimethyl-2-nitrobenzoic acid

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This guide provides a detailed spectroscopic comparison of **4,5-Dimethyl-2-nitrobenzoic acid** and its key derivatives. The analysis focuses on how functional group modifications influence spectroscopic signatures, offering valuable insights for characterization and structural elucidation. The derivatives included for comparison are its methyl ester, the corresponding aniline formed by reduction of the nitro group, and the amino acid.

Disclaimer: Experimental spectroscopic data for **4,5-Dimethyl-2-nitrobenzoic acid** and its methyl ester is not readily available in public databases. Therefore, data from the closely related analog, 4,5-dimethoxy-2-nitrobenzoic acid, and its corresponding methyl ester are used as proxies for a comprehensive comparison. This substitution is clearly noted in the data tables.

Chemical Structures and Transformations

The following diagram illustrates the chemical structures of **4,5-Dimethyl-2-nitrobenzoic acid** and the derivatives discussed in this guide.

Caption: Chemical structures and synthetic relationships.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4,5-Dimethyl-2-nitrobenzoic acid** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	Aromatic H	-CH ₃	-OCH ₃ / -NH ₂	-COOH / -COOCH ₃	Solvent
4,5-Dimethoxy-2-nitrobenzoic acid (proxy)	7.42 (s, 1H), 7.26 (s, 1H)	-	4.03 (s, 3H), 4.02 (s, 3H)	-	CDCl ₃
Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy)[1]	7.35 (s, 1H), 7.25 (s, 1H)	-	3.95 (s, 3H), 3.93 (s, 3H)	3.90 (s, 3H)	CDCl ₃
4,5-Dimethyl-2-nitroaniline[2][3][4][5]	7.8 (s, 1H), 6.7 (s, 1H)	2.2 (s, 3H), 2.1 (s, 3H)	6.5 (br s, 2H)	-	CDCl ₃
2-Amino-4,5-dimethylbenzoic acid[6][7]	7.6 (s, 1H), 6.5 (s, 1H)	2.2 (s, 3H), 2.1 (s, 3H)	5.5 (br s, 2H)	11.0 (br s, 1H)	DMSO-d ₆

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in δ , ppm)

Compound	Aromatic C	-CH ₃ / -OCH ₃	-C=O	Solvent
4,5-Dimethoxy-2-nitrobenzoic acid (proxy)	154.1, 148.5, 138.2, 124.5, 110.1, 108.3	56.5, 56.4	165.8	CDCl ₃
Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy)	153.8, 148.2, 137.9, 125.0, 109.8, 108.0	56.6, 56.5, 52.8	165.1	CDCl ₃
4,5-Dimethyl-2-nitroaniline[2][3][4][5]	145.1, 135.2, 132.8, 126.5, 124.3, 118.9	19.8, 18.5	-	CDCl ₃
2-Amino-4,5-dimethylbenzoic acid[6][7]	149.5, 138.1, 128.2, 125.0, 115.3, 112.8	20.1, 19.2	169.5	DMSO-d ₆

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	O-H (acid) / N-H (amine)	C=O (acid/ester)	C-H (aromatic/aliphatic)	NO ₂ (asym/sym)	C-O (ether/ester)
4,5-Dimethoxy-2-nitrobenzoic acid (proxy)	3300-2500 (broad)	~1700	~3100-3000, ~2950-2850	~1530, ~1350	~1270, ~1030
Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy)	-	~1725	~3100-3000, ~2950-2850	~1530, ~1350	~1250, ~1050
4,5-Dimethyl-2-nitroaniline[2] [3]	~3400, ~3300	-	~3100-3000, ~2950-2850	~1520, ~1340	-
2-Amino-4,5-dimethylbenzoic acid[6][7]	~3450, ~3350, 3200-2500 (broad)	~1680	~3100-3000, ~2950-2850	-	-

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Mass Spec (m/z of M ⁺)	UV-Vis (λ_{max} in nm)	Solvent
4,5-Dimethoxy-2-nitrobenzoic acid (proxy)[8]	227.05	~295, ~240	Ethanol
Methyl 4,5-dimethoxy-2-nitrobenzoate (proxy)	241.06	~295, ~240	Ethanol
4,5-Dimethyl-2-nitroaniline[4]	166.18	~410, ~280, ~230	Ethanol
2-Amino-4,5-dimethylbenzoic acid[6]	165.19	~340, ~250	Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Protocol:

- Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9][10] Ensure the sample is fully dissolved to avoid spectral artifacts.
- Instrument Setup: The spectra are recorded on a 400 MHz (or higher) spectrometer.[11]
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts are reported in ppm relative to an internal standard, typically tetramethylsilane (TMS).[\[10\]](#)[\[11\]](#)
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans is required due to the low natural abundance of ¹³C.[\[9\]](#)
 - Chemical shifts are referenced to the solvent signal.[\[11\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[12\]](#)
 - Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[\[12\]](#)
- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[\[13\]](#)

- Place a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[13\]](#)[\[14\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or a blank KBr pellet.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .[\[2\]](#)[\[15\]](#) The final spectrum is presented in terms of percent transmittance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions, particularly in conjugated systems.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
 - Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0.[\[16\]](#)
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[\[17\]](#)
 - Record a baseline spectrum with the blank in both the sample and reference beams.[\[18\]](#)
 - Replace the blank in the sample beam with the cuvette containing the sample solution.
 - Scan the sample over a wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.[\[18\]](#) The wavelength of maximum absorbance (λ_{max}) is reported.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

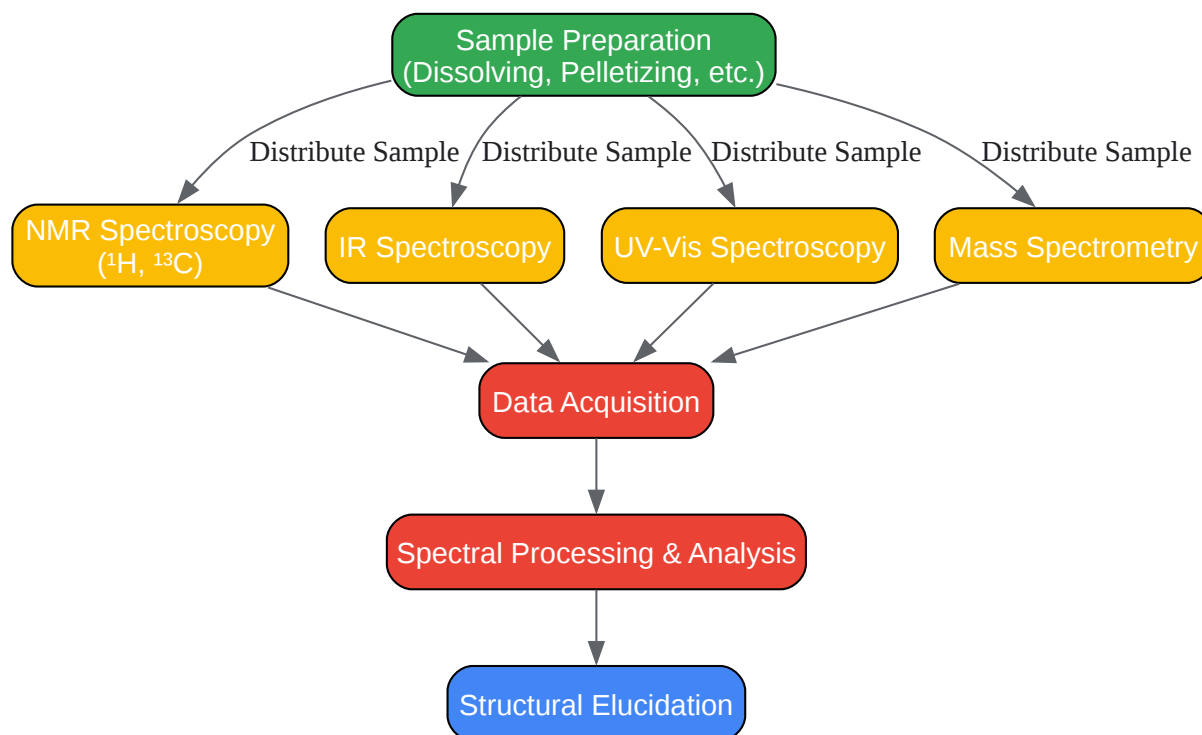
Protocol (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the volatile sample (typically in the microgram range) into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.[\[19\]](#)
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M^+), and often induces fragmentation.[\[20\]](#)[\[21\]](#)
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Visualizations

General Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A typical workflow for spectroscopic analysis.

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